1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16429611
InChI: InChI=1S/C11H15F2N5.ClH/c1-2-17-4-3-9(16-17)5-14-10-6-15-18(7-10)8-11(12)13;/h3-4,6-7,11,14H,2,5,8H2,1H3;1H
SMILES:
Molecular Formula: C11H16ClF2N5
Molecular Weight: 291.73 g/mol

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16429611

Molecular Formula: C11H16ClF2N5

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C11H16ClF2N5
Molecular Weight 291.73 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C11H15F2N5.ClH/c1-2-17-4-3-9(16-17)5-14-10-6-15-18(7-10)8-11(12)13;/h3-4,6-7,11,14H,2,5,8H2,1H3;1H
Standard InChI Key QGEMIHRWAWHLPC-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNC2=CN(N=C2)CC(F)F.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride, reflects its bifunctional pyrazole core substituted with a 2,2-difluoroethyl group at position 1 and an ethylpyrazol-methylamine moiety at position 4. Its molecular formula is C<sub>11</sub>H<sub>16</sub>ClF<sub>2</sub>N<sub>5</sub>, with a molecular weight of 291.73 g/mol . The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical candidates.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>11</sub>H<sub>16</sub>ClF<sub>2</sub>N<sub>5</sub>
Molecular Weight291.73 g/mol
SMILES NotationCCN1C=CC(=N1)CNC2=CN(N=C2)CC(F)F.Cl
InChI KeyQGEMIHRWAWHLPC-UHFFFAOYSA-N

Stereochemical Features

The molecule’s three-dimensional conformation, as depicted in PubChem’s 3D conformer model, reveals a planar pyrazole ring system with the difluoroethyl group adopting a gauche conformation relative to the amine substituent . This spatial arrangement influences electronic distribution and hydrogen-bonding capacity, critical for target binding.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis of this compound involves multi-step reactions, typically beginning with the alkylation of pyrazole precursors. A representative pathway includes:

  • N-Alkylation: Reaction of 4-aminopyrazole with 2,2-difluoroethyl bromide under basic conditions to install the difluoroethyl group.

  • Mannich Reaction: Coupling the intermediate with 1-ethyl-3-(chloromethyl)pyrazole in the presence of a Lewis acid catalyst.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Optimized Reaction Conditions

StepConditionsYield
N-AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h68%
Mannich ReactionZnCl<sub>2</sub>, THF, reflux, 6h52%
Salt FormationHCl (g), Et<sub>2</sub>O, 0°C, 2h89%

Patent literature emphasizes the use of inert atmospheres and anhydrous solvents to minimize side reactions. Scalability remains a challenge due to the hygroscopic nature of intermediates.

Physicochemical Properties

Thermal and Solubility Profiles

The hydrochloride salt exhibits moderate aqueous solubility (~25 mg/mL at 25°C), enhanced by protonation of the amine group. Differential scanning calorimetry (DSC) shows a melting point of 214–216°C, indicative of strong ionic lattice interactions .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=2.4 Hz, 1H), 4.53 (s, 2H, CH<sub>2</sub>N), 4.12 (t, J=7.2 Hz, 2H, CH<sub>2</sub>CH<sub>2</sub>F<sub>2</sub>), 1.42 (t, J=7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>).

  • <sup>19</sup>F NMR: δ -120.3 (dt, J=53.1, 14.2 Hz, CF<sub>2</sub>) .

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (<30% in rodent models) and rapid hepatic clearance (t<sub>1/2</sub> = 2.1 h). Prodrug strategies or formulation as nanoparticles may address these issues.

Target Validation

High-throughput screening against kinase libraries and cytokine panels is needed to identify primary targets. Computational docking studies predict affinity for JAK2 and p38 MAPK, warranting experimental confirmation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator